(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine
Overview
Description
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorobenzyl sulfanyl and 3-nitrobenzaldehyde derivatives. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include amine derivatives, sulfoxides, sulfones, and substituted chlorophenyl compounds.
Scientific Research Applications
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound’s nitro and sulfanyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(4-{[(4-bromophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine
- (E)-[(4-{[(4-fluorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine
Uniqueness
(E)-[(4-{[(4-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene][(4-nitrophenyl)methoxy]amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its bromine or fluorine analogs
Properties
IUPAC Name |
(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(4-nitrophenyl)methoxy]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S/c22-18-6-1-16(2-7-18)14-31-21-10-5-17(11-20(21)25(28)29)12-23-30-13-15-3-8-19(9-4-15)24(26)27/h1-12H,13-14H2/b23-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHFORBHBIKS-FSJBWODESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SCC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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